molecular formula C30H19NO B1427386 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole CAS No. 1338446-77-7

9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole

Cat. No. B1427386
M. Wt: 409.5 g/mol
InChI Key: YEWVLWWLYHXZLZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylbenzofurans . These are organic aromatic compounds that contain a phenyl group attached to a benzofuran moiety . Benzofuran is a bicyclic compound containing a benzene fused to a furan .


Molecular Structure Analysis

The molecular formula of “9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole” is C30H19NO . The InChI code is 1S/C30H19NO/c1-4-13-27-23 (10-1)24-11-2-5-14-28 (24)31 (27)22-9-7-8-20 (18-22)21-16-17-30-26 (19-21)25-12-3-6-15-29 (25)32-30/h1-19H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 409.49 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole and related compounds have been extensively researched for their applications in OLEDs and PhOLEDs. These materials are utilized as host materials due to their excellent photophysical properties. For instance, compounds incorporating CN group onto carbazole, dibenzofuran, or dibenzothiophene units have shown promising results in blue PhOLEDs, characterized by high efficiencies and a slow efficiency roll-off, which is crucial for maintaining brightness at high outputs (Deng et al., 2013). Moreover, novel host materials with dibenzofuran and carbazole units have been synthesized to achieve high performance in green PhOLEDs, with materials like BFTC and BTTC demonstrating outstanding electroluminescence performance (Hu et al., 2017).

Biotransformation and Pharmacological Applications

The biotransformation of 9H-carbazole and its derivatives is another area of interest, with several studies exploring the production of hydroxylated 9H-carbazole metabolites using biphenyl-utilizing bacteria (Waldau et al., 2009). This opens pathways for generating various derivatives with potential pharmacological applications. Additionally, the synthesis and antimicrobial activities of 9H-carbazole derivatives have been investigated, indicating their utility in the development of new heterocyclic compounds with potential medicinal properties (Salih et al., 2016).

Electronic and Optical Properties

9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole derivatives also exhibit promising electronic and optical properties. Their application in the field of organic semiconductors, specifically for organic thin-film transistors (OTFTs), has been explored, with some compounds showing p-channel characteristics and promising carrier mobility (Lee et al., 2016). Moreover, the electrochemical and electrochromic properties of carbazole and phenyl-methanone units have been studied, demonstrating their potential in the development of new electrochromic materials (Hu et al., 2013).

Novelty in Chemical Synthesis and Derivatization

The field of chemical synthesis and derivatization has also benefited from studies on 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole. Research has been conducted on the derivatization of bioactive carbazoles, exploring the bacterial biotransformation of various carbazole derivatives, leading to the identification of novel products with potential pharmacological relevance (Waldau et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The compound and its derivatives have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

9-(3-dibenzofuran-2-ylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19NO/c1-4-13-27-23(10-1)24-11-2-5-14-28(24)31(27)22-9-7-8-20(18-22)21-16-17-30-26(19-21)25-12-3-6-15-29(25)32-30/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWVLWWLYHXZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(C=C5)OC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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